![molecular formula C16H13ClFNO3S2 B2452081 N-(2-(benzo[b]thiophén-3-yl)-2-hydroxyéthyl)-3-chloro-4-fluorobenzènesulfonamide CAS No. 2034257-39-9](/img/structure/B2452081.png)

N-(2-(benzo[b]thiophén-3-yl)-2-hydroxyéthyl)-3-chloro-4-fluorobenzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

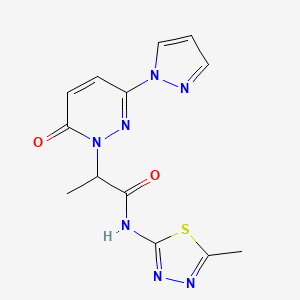

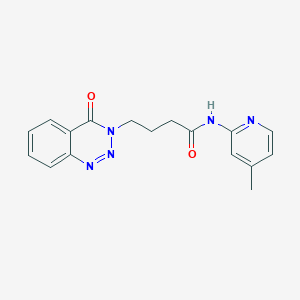

Benzo[b]thiophene is a polycyclic aromatic hydrocarbon made up of fused benzene and thiophene rings . The compound you mentioned seems to be a derivative of benzo[b]thiophene, with additional functional groups attached to it .

Synthesis Analysis

While specific synthesis methods for your compound were not found, benzo[b]thiophene derivatives are often synthesized through palladium-catalyzed coupling reactions .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions, including Buchwald–Hartwig amination .Physical and Chemical Properties Analysis

Physical and chemical properties such as boiling point, melting point, and NMR data can be determined experimentally .Applications De Recherche Scientifique

Semi-conducteurs organiques solubles en solution

Des recherches récentes explorent les semi-conducteurs organiques solubles en solution basés sur des dérivés de benzo[b]thieno[2,3-d]thiophène (BTT). Ces composés, tels que le 2-(benzo[b]thieno[2,3-d]thiophén-2-yl)dibenzo[b,d]thiophène et le 2-(benzo[b]thiophén-6-yl)benzo[b]thieno[2,3-d]thiophène, offrent un potentiel pour un transport de charge efficace dans les dispositifs électroniques .

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. It’s worth noting that benzothiophene derivatives have been found to exhibit a variety of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antioxidant properties . This suggests that the compound may interact with multiple targets within the cell.

Mode of Action

Benzothiophene derivatives are known to interact with various cellular targets, leading to changes in cellular function . For instance, some benzothiophene derivatives have been found to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Biochemical Pathways

Given the lack of specific information about this compound, it’s difficult to summarize the exact biochemical pathways it affects. Based on the known activities of benzothiophene derivatives, it’s likely that this compound could affect pathways related to inflammation, cancer progression, microbial growth, and oxidative stress .

Pharmacokinetics

Benzothiophene derivatives are generally known for their high lipid solubility and shorter biological half-lives . These properties could potentially enhance the bioavailability of the compound, allowing it to effectively reach its cellular targets.

Result of Action

Given the known activities of benzothiophene derivatives, it’s likely that this compound could have anti-inflammatory, anticancer, antimicrobial, and antioxidant effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO3S2/c17-13-7-10(5-6-14(13)18)24(21,22)19-8-15(20)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,19-20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBLOCIFINDXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2451999.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2452000.png)

![4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2452008.png)

![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2452014.png)

![N-[(4-fluorophenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2452018.png)

![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2452019.png)

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2452020.png)